2-Acetamidofluorene

Genotoxicity DNA Adductomics Carcinogenesis

Procure 2-Acetamidofluorene (2-AAF) for definitive carcinogenesis research. Unlike its analog 2-AF, 2-AAF induces >90% frameshift mutations via distinct DNA adducts, essential for replicating established HCC models and studying translesion synthesis. High-purity material (≥98%) ensures reproducible adduct formation and reliable in vivo tumor induction. Bulk quantities available for long-term protocol standardization.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 53-96-3
Cat. No. B057845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidofluorene
CAS53-96-3
Synonyms2 Acetamidofluorene
2 Acetylaminofluorene
2 Fluorenylacetamide
2-AAF
2-Acetamidofluorene
2-Acetylaminofluorene
2-Fluorenylacetamide
AAF, aminofluorene
Acetylaminofluorene
Aminofluorene AAF
Fluoren 2 ylacetamide
Fluoren-2-ylacetamide
N 2 Fluorenylacetamide
N Acetyl 2 Aminofluorene
N-2-Fluorenylacetamide
N-acetyl-2-aminofluorene
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17)
InChIKeyCZIHNRWJTSTCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9 °F (NTP, 1992)
Soluble in glycols, fat solvents
Soluble in ether, acetic acid
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidofluorene (53-96-3): Baseline Properties and Position as a Standard Genotoxic Carcinogen


2-Acetamidofluorene (2-AAF), an ortho-fused polycyclic aromatic amine derivative, is a well-characterized, potent genotoxic hepatocarcinogen and mutagen [1]. Its defining mechanistic feature is its requirement for metabolic activation via cytochrome P450 enzymes, primarily CYP1A2, to N-hydroxy-2-AAF, a proximate carcinogen that forms covalent DNA adducts, predominantly N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) [2]. This compound serves as a fundamental reference standard in the study of chemical carcinogenesis, with its tumorigenic profile and metabolic pathway serving as a baseline for comparing the potency and mechanism of other carcinogenic aromatic amines [3].

Why Substituting 2-Acetamidofluorene with Fluorene Analogs Compromises Experimental Integrity


Simple substitution of 2-acetamidofluorene with close structural analogs like 2-aminofluorene or 2-nitrofluorene is not scientifically valid due to divergent carcinogenic potencies, metabolic activation pathways, and DNA adduct profiles. For instance, while 2-AAF is a potent liver carcinogen, its deacetylated analog, 2-aminofluorene, exhibits distinct N-oxidation kinetics and a different tumorigenic spectrum [1]. Even seemingly minor modifications, such as changing the position of the acetamido group from the 2- to the 4-position on the fluorene ring, drastically alters subcellular targeting and hepatotoxic effects, rendering the analog unsuitable as a direct replacement for 2-AAF in established experimental models [2]. These differences underscore the need for compound-specific validation in research, as the quantitative and qualitative outcomes of genotoxicity and tumorigenesis studies are intrinsically linked to the precise chemical structure of the agent used.

Quantitative Differentiation of 2-Acetamidofluorene: Head-to-Head Evidence for Scientific Selection


DNA Adduct Potency: 2-AAF Exhibits No Observable No-Effect Level (NOEL) Compared to Benzo[a]pyrene

In a comparative study of genotoxic carcinogens in fetal turkey livers, 2-AAF formed DNA adducts at all tested dosages down to the lowest dose of 0.005 mg/kg bw/day, demonstrating the absence of a no-observed-effect-level (NOEL). In contrast, benzo[a]pyrene (B[a]P) and quinoline (QUI) exhibited clear NOELs for DNA adduct formation at 0.65 and 0.35 mg/kg bw/day, respectively [1]. This indicates that 2-AAF has a significantly lower practical threshold for initiating genotoxic events compared to other well-known carcinogens.

Genotoxicity DNA Adductomics Carcinogenesis

Comparative Carcinogenicity: 2-AAF Demonstrates Higher Potency Than 2-Aminofluorene in the Rat

A comparative study established that while 2-aminofluorene (2-AF) is a highly active carcinogen, its potency is demonstrably lower than that of 2-AAF. The parent hydrocarbon, fluorene, and its oxidation product, fluorenone, are inactive. 2-Nitrofluorene is only weakly carcinogenic [1]. This hierarchical activity demonstrates that the N-acetyl moiety is a critical determinant of high carcinogenic activity in this class, making 2-AAF the benchmark for maximal effect.

Chemical Carcinogenesis Tumorigenesis Hepatocellular Carcinoma

Tumor Phenotype: 2-AAF Induces Poorly Differentiated HCC, Distinct from the Direct-Acting Analog NO-AAF

In a 10-month study in male Sprague-Dawley rats, intraperitoneal administration of 2-AAF (60 mg/kg/week) resulted in a specific tumor phenotype. While the direct-acting analog N-nitroso-2-acetylaminofluorene (NO-AAF) induced a high incidence of well-differentiated hepatocellular carcinomas (HCC) (7/9 and 4/6 for i.p. and s.c., respectively), 2-AAF specifically induced poorly differentiated HCCs (6/9 or 2/6 for i.p. and s.c., respectively) [1]. This demonstrates that the metabolic activation requirement of 2-AAF influences the resulting tumor grade.

Hepatocellular Carcinoma Tumor Pathology Metabolic Activation

DNA Adduct Profile: 2-AAF Forms a Distinct Pattern Dominated by dG-C8-AF Compared to Other Carcinogens

Analysis of DNA adducts from 2-AAF-exposed tissues revealed a consistent and specific adduct profile. In multiple systems, including rat liver and CHO cells, the major DNA adduct formed was N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), comprising 96-98% of total adducts [1][2]. While 2-AAF also formed minor adducts like 3-(deoxyguanosin-N2-yl)-2-AAF, the overwhelming predominance of dG-C8-AF is a defining characteristic of 2-AAF genotoxicity, contrasting with the more diverse adduct spectra observed with other aromatic amines or nitroarenes.

DNA Adductomics Mutagenesis Molecular Carcinogenesis

Optimal Research and Industrial Applications for 2-Acetamidofluorene Based on Differentiated Evidence


Positive Control for High-Sensitivity Genotoxicity Screening Assays

2-AAF's demonstrated lack of a NOEL for DNA adduct formation, even at a dose as low as 0.005 mg/kg bw/day, positions it as a superior positive control in highly sensitive genotoxicity assays such as the in vitro micronucleus test, Comet assay, or 32P-postlabeling adduct analysis [3]. Its robust response ensures assay validity and confirms the sensitivity of the test system, especially when screening compounds with potentially weak genotoxic potential.

Gold Standard for Inducing Poorly Differentiated Hepatocellular Carcinoma in Rodent Models

For research focused on aggressive liver cancer phenotypes, 2-AAF is the preferred agent due to its specific induction of poorly differentiated hepatocellular carcinomas (HCCs), in contrast to analogs like NO-AAF which yield well-differentiated tumors [3]. This makes it indispensable for studies on tumor progression, epithelial-mesenchymal transition (EMT), and therapeutic resistance in HCC, as it models a more clinically challenging disease state.

Reference Material for Analytical Method Development in DNA Adductomics

The highly predictable and dominant formation of the dG-C8-AF DNA adduct (96-98% of total adducts) by 2-AAF makes it an ideal model compound for developing and validating analytical techniques such as HPLC-ESI-MS/MS, accelerator mass spectrometry (AMS), and immunoassays for DNA adduct quantification [3][4]. Its use as a reference material ensures that methods are fit-for-purpose for detecting and quantifying this specific class of carcinogen-DNA lesions.

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